molecular formula C17H21Cl3N4O B2612853 (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride CAS No. 1396636-59-1

(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride

Cat. No.: B2612853
CAS No.: 1396636-59-1
M. Wt: 403.73
InChI Key: CZGLCVQHODTBSU-UHFFFAOYSA-N
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Description

This compound is a synthetically engineered chemical belonging to the class of diazepines and pyrazoles. Structurally complex, its unique arrangement confers specific biochemical properties, making it significant in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions Creating (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride involves multiple synthetic steps. Key precursors, 1H-pyrazole and 2,5-dichlorophenyl ketone, react under controlled conditions. Intermediate compounds are synthesized through a series of nucleophilic substitutions and cyclization reactions, concluding with hydrochloride addition to yield the target compound. Industrial Production Methods Industrial synthesis scales up these reactions using continuous flow reactors, ensuring high yield and purity. Catalysts and automated control systems optimize reaction rates and temperatures, maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Its diazepane ring and pyrazole moiety are particularly reactive sites. Common Reagents and Conditions Common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents like alkyl halides. Major Products Formed Oxidation often results in carboxylic acid derivatives, while reduction can lead to alcohol derivatives. Nucleophilic substitution usually modifies the diazepane ring.

Scientific Research Applications

Chemistry This compound is used as a building block in synthetic organic chemistry to create more complex molecules. Biology Studies show it interacts with specific proteins, influencing biological pathways. Medicine Industry It serves as a reagent in industrial chemical processes, including material synthesis.

Mechanism of Action

Molecular Targets and Pathways The compound's interaction with molecular targets like enzymes or receptors affects biological pathways. Its unique structure enables selective binding, modulating enzyme activities or receptor functions, which can be harnessed for therapeutic effects.

Comparison with Similar Compounds

Comparison and Uniqueness Compared to other diazepines and pyrazoles, its dual functional groups confer greater reactivity and versatility. Similar compounds include 1,4-diazepane derivatives and pyrazole-based molecules, which, while similar, lack the specific combination of properties unique to (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O.ClH/c18-14-3-4-16(19)15(13-14)17(24)22-7-2-6-21(9-11-22)10-12-23-8-1-5-20-23;/h1,3-5,8,13H,2,6-7,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGLCVQHODTBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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